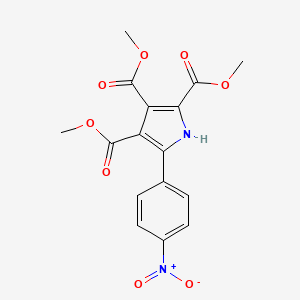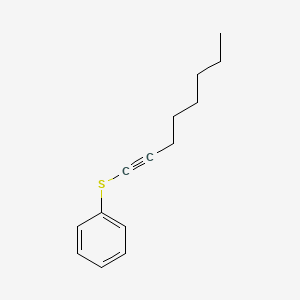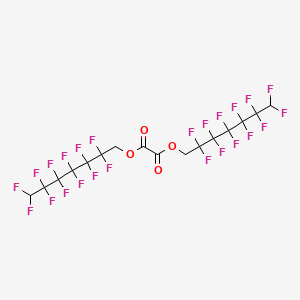![molecular formula C19H24N2O2 B14395527 N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea CAS No. 88132-37-0](/img/structure/B14395527.png)
N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylbutyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea typically involves the reaction of N-methoxy-N-methylamine with 4-(4-phenylbutyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]carbamate.
Reduction: Formation of N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. The phenylbutyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methyl-N’-phenylurea: Lacks the phenylbutyl group, resulting in different reactivity and biological activity.
N-Methoxy-N-methyl-N’-[4-(4-methylphenyl)phenyl]urea: Contains a methyl group instead of a phenylbutyl group, affecting its chemical properties and applications.
Uniqueness
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.
Propiedades
Número CAS |
88132-37-0 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-methoxy-1-methyl-3-[4-(4-phenylbutyl)phenyl]urea |
InChI |
InChI=1S/C19H24N2O2/c1-21(23-2)19(22)20-18-14-12-17(13-15-18)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,20,22) |
Clave InChI |
REDJNWVPSFCJDA-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC=C(C=C1)CCCCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



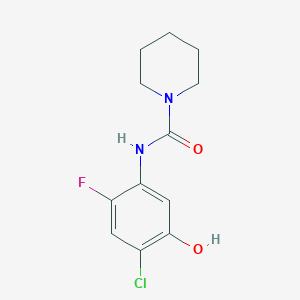
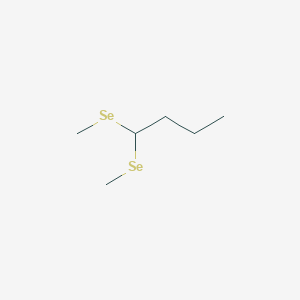
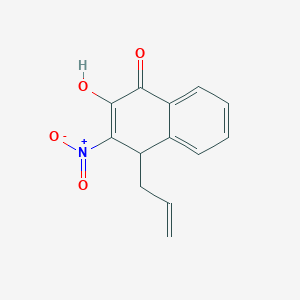
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
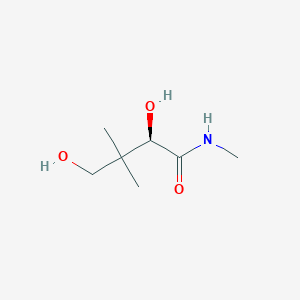

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
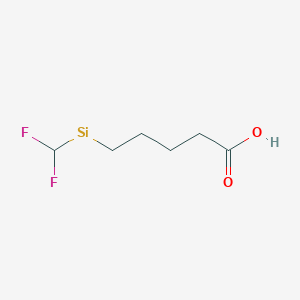
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
